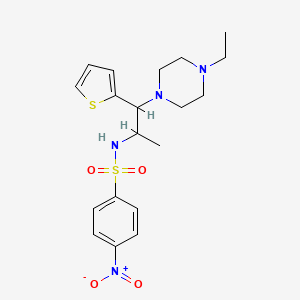

N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzenesulfonamide

描述

属性

IUPAC Name |

N-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O4S2/c1-3-21-10-12-22(13-11-21)19(18-5-4-14-28-18)15(2)20-29(26,27)17-8-6-16(7-9-17)23(24)25/h4-9,14-15,19-20H,3,10-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKABAPPUREZJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(C2=CC=CS2)C(C)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activity, supported by relevant data and case studies.

Structural Characteristics

The compound features several significant structural components:

- Piperazine Ring : Known for its role in enhancing biological activity, particularly in neuropharmacology.

- Thiophene Ring : Contributes to the compound's electron-donating properties, which can influence its reactivity and interaction with biological targets.

- Sulfonamide Group : Often associated with antibacterial properties, this functional group is crucial for the compound's potential therapeutic applications.

- Nitro Group : This moiety may play a role in the compound's reactivity and biological interactions.

The molecular formula of the compound is , with a molecular weight of approximately 424.5 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step processes, including:

- Formation of the Piperazine Derivative : Using 4-ethylpiperazine as a starting material.

- Introduction of the Thiophene Ring : Achieved through electrophilic substitution reactions.

- Coupling with the Nitrobenzenesulfonamide : This final step often involves nucleophilic substitution to form the complete structure.

Optimizations in reaction conditions such as temperature, solvent choice, and catalysts are critical for enhancing yield and purity.

Biological Activity

Research indicates that compounds containing sulfonamide groups often exhibit significant biological activities, including antibacterial, antifungal, and potential anticancer properties. The biological activity of this compound can be summarized as follows:

Antibacterial Activity

Sulfonamides are well-known for their antibacterial properties. Studies have shown that similar compounds can inhibit bacterial growth by interfering with folic acid synthesis . The presence of the piperazine ring may enhance this activity by improving cell membrane permeability.

Antifungal Properties

Research on structurally related compounds suggests potential antifungal activity. The thiophene moiety is known to contribute to such effects by disrupting fungal cell wall synthesis .

Neuropharmacological Effects

Given the structural similarity to psychoactive substances, there is a hypothesis that this compound may exhibit neuropharmacological effects. The piperazine ring is a common feature in many CNS-active drugs .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

科学研究应用

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. The sulfonamide moiety has been associated with various biological activities, including cytotoxic effects against cancer cell lines.

Case Study:

In vitro studies have shown that derivatives of sulfonamides can induce apoptosis in cancer cells. For instance, a study evaluated the effects of related compounds on human cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HeLa (cervical cancer). The results indicated significant cytotoxicity, suggesting that N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzenesulfonamide could be further explored for its anticancer potential .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, particularly against bacterial strains. Sulfonamides have historically been used as antibiotics, and modifications to the piperazine and thiophene components may enhance this activity.

Case Study:

A study assessed the antimicrobial effects of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that compounds similar to this compound exhibited significant inhibition zones, highlighting their potential as antimicrobial agents .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL |

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Study:

Research has demonstrated that related compounds inhibit Nicotinamide N-Methyltransferase (NNMT), an enzyme linked to various metabolic diseases and cancers. The inhibition of NNMT by this compound was observed at micromolar concentrations, suggesting its utility in therapeutic contexts.

| Enzyme | Inhibition Concentration (µM) | Reference |

|---|---|---|

| Nicotinamide N-Methyltransferase (NNMT) | 5 |

相似化合物的比较

Functional Group Impact Analysis

常见问题

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzenesulfonamide, and what purification methods are recommended?

- Answer : Synthesis typically involves multi-step reactions, starting with the coupling of a piperazine derivative (e.g., 4-ethylpiperazine) with a thiophene-containing propan-2-ylamine intermediate. Critical steps include sulfonamide bond formation using 4-nitrobenzenesulfonyl chloride under anhydrous conditions (e.g., DMF or dichloromethane) at 0–25°C. Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Answer : Use a combination of 1H/13C NMR (to verify proton environments and carbon frameworks) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For crystallographic validation, X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is recommended to resolve stereochemistry and intermolecular interactions .

Q. What spectroscopic techniques are essential for characterizing its stability under varying pH conditions?

- Answer : Conduct UV-Vis spectroscopy in buffered solutions (pH 3–10) to monitor absorbance shifts indicative of sulfonamide group protonation/deprotonation. Pair with HPLC-MS to track degradation products, ensuring stability in biological assay buffers (e.g., PBS) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the sulfonamide coupling step, and what factors contribute to variability?

- Answer : Optimize stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and reaction time (4–8 hours). Solvent choice (e.g., DMF vs. THF) significantly impacts reactivity due to polarity effects. Use Design of Experiments (DoE) to evaluate interactions between temperature, solvent, and catalyst (e.g., triethylamine). Conflicting data on yield variability (e.g., 60–90% in similar compounds) may arise from residual moisture or competing side reactions (e.g., sulfonate ester formation) .

Q. What computational methods are suitable for predicting the compound’s binding affinity to neurological targets (e.g., serotonin receptors)?

- Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of 5-HT receptors (PDB ID: 6WGT). Validate with molecular dynamics simulations (MD) (GROMACS) to assess binding stability. Compare with analogs (e.g., piperazine-sulfonamide derivatives) to identify critical interactions, such as hydrogen bonding with Glu289 or π-π stacking with Phe330 .

Q. How should researchers resolve contradictory bioactivity data between in vitro and in vivo models?

- Answer : Conduct pharmacokinetic profiling to assess bioavailability (e.g., plasma protein binding via equilibrium dialysis) and metabolic stability (LC-MS/MS for metabolite identification). Discrepancies may arise from poor blood-brain barrier penetration or off-target effects. Use transgenic animal models or knockout assays to isolate target-specific activity .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Answer : Synthesize analogs with modifications to the piperazine ring (e.g., 4-methyl vs. 4-ethyl substituents) and thiophene moiety (2- vs. 3-position substitution). Evaluate using functional assays (e.g., cAMP inhibition for GPCR activity) and correlate with Hammett σ constants or molecular polar surface area (PSA) to quantify electronic/steric effects. Prioritize derivatives with logP <3 for enhanced CNS penetration .

Methodological Notes

- Data Validation : Cross-reference NMR assignments with computed spectra (e.g., ACD/Labs or MestReNova) to avoid misassignment of diastereotopic protons .

- Crystallography : For SHELX refinements, ensure data completeness (>95%) and R-factor convergence (<0.05). Use Olex2 for structure visualization .

- Biological Assays : Include positive controls (e.g., known receptor antagonists) and validate assays with Z’-factor scores >0.5 to minimize false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。